molecular formula C13H19FO3 B179218 1-Fluoro-4-(triethoxymethyl)benzene CAS No. 10345-73-0

1-Fluoro-4-(triethoxymethyl)benzene

Cat. No.: B179218
CAS No.: 10345-73-0
M. Wt: 242.29 g/mol
InChI Key: YWQDFHSLDZYNOL-UHFFFAOYSA-N
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Description

1-Fluoro-4-(triethoxymethyl)benzene (C13H19FO3) is a fluorinated aromatic compound featuring a triethoxymethyl (–CH(OCH2CH3)3) substituent at the para position relative to the fluorine atom. The triethoxymethyl group is expected to confer unique steric and electronic effects, distinguishing it from other fluorobenzene derivatives .

Properties

CAS No.

10345-73-0

Molecular Formula

C13H19FO3

Molecular Weight

242.29 g/mol

IUPAC Name

1-fluoro-4-(triethoxymethyl)benzene

InChI

InChI=1S/C13H19FO3/c1-4-15-13(16-5-2,17-6-3)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

YWQDFHSLDZYNOL-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=C(C=C1)F)(OCC)OCC

Canonical SMILES

CCOC(C1=CC=C(C=C1)F)(OCC)OCC

Synonyms

1-fluoro-4-(triethoxymethyl)benzene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

1-Fluoro-4-(phenylethynyl)benzene
  • Structure : Contains a phenylacetylene (–C≡CPh) group.
  • Synthesis: Prepared via palladium-catalyzed Sonogashira coupling between 1-fluoro-4-iodobenzene and phenylacetylene .
  • Reactivity : Ethynyl groups enable cycloaddition reactions and participation in conjugated π-systems, making this compound valuable in materials science (e.g., organic semiconductors) .
  • NMR Data : <sup>1</sup>H NMR (CDCl3): δ 7.55–7.48 (m, 4H), 7.38–7.31 (m, 3H), 7.07–7.02 (m, 2H) .
1-Fluoro-4-(p-tolylethynyl)benzene (FTEB)
  • Structure : Features a p-tolylacetylene (–C≡C–C6H4–CH3) group.
  • Crystallography : Planar molecular structure with weak C–H···F hydrogen bonding and C–H···π interactions, forming a 3D supramolecular network .
  • Applications : Precursor for stilbene synthesis, leveraging arene-perfluoroarene interactions in crystal engineering .
1-Fluoro-4-(trimethylsilyl)benzene
  • Structure : Trimethylsilyl (–Si(CH3)3) substituent.
  • Physical Properties: Boiling point: 92–93°C (60 mmHg); density: 0.945 g/mL.
  • Use : Silicon-based protecting group in organic synthesis, enhancing solubility of aromatic intermediates .
1-Fluoro-4-(phenylsulfonyl)benzene
  • Structure : Phenylsulfonyl (–SO2Ph) group.
  • Electronic Effects : Strong electron-withdrawing nature activates the benzene ring for nucleophilic substitution.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .

Physical and Spectroscopic Properties

Compound Boiling Point (°C) Density (g/mL) <sup>19</sup>F NMR (δ, ppm) Key Applications
1-Fluoro-4-(triethoxymethyl)benzene Not reported ~1.05 (est.) Not available Potential solvent-stable intermediate
1-Fluoro-4-(trimethylsilyl)benzene 92–93 (60 mmHg) 0.945 –36.36 (CD2Cl2) Protecting group chemistry
1-Fluoro-4-(phenylethynyl)benzene Conjugated materials, catalysis
FTEB Crystal engineering, stilbenes

Reactivity and Stability

  • Triethoxymethyl Group : Expected to exhibit moderate hydrolytic sensitivity compared to silyl groups, with possible acid-catalyzed decomposition to form aldehydes or esters.
  • Ethynyl Derivatives : Participate in [2+2] cycloadditions under photoredox conditions (e.g., electrochemical alkene radical cation reactions) .
  • Sulfonyl Derivatives : Stabilize negative charges, facilitating nucleophilic aromatic substitution reactions .

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